Cyclic di-UMP (sodium salt)

STING signaling Dendritic cell activation Innate immunity

Cyclic di-UMP (sodium salt), also designated c-di-UMP, c-UpUp, or 3'3'-Cyclic UMP-UMP (CAS No. 73120-97-5; molecular weight 656.3 g/mol for disodium salt), is a pyrimidine-containing cyclic dinucleotide (CDN) synthesized by bacterial cGAS/DncV-like nucleotidyltransferases (CD-NTases) such as LpCdnE02 from Legionella pneumophila.

Molecular Formula C18H20N4Na2O16P2
Molecular Weight 656.3 g/mol
Cat. No. B10823535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclic di-UMP (sodium salt)
Molecular FormulaC18H20N4Na2O16P2
Molecular Weight656.3 g/mol
Structural Identifiers
SMILESC1C2C(C(C(O2)N3C=CC(=O)NC3=O)O)OP(=O)(OCC4C(C(C(O4)N5C=CC(=O)NC5=O)O)OP(=O)(O1)[O-])[O-].[Na+].[Na+]
InChIInChI=1S/C18H22N4O16P2.2Na/c23-9-1-3-21(17(27)19-9)15-11(25)13-7(35-15)5-33-40(31,32)38-14-8(6-34-39(29,30)37-13)36-16(12(14)26)22-4-2-10(24)20-18(22)28;;/h1-4,7-8,11-16,25-26H,5-6H2,(H,29,30)(H,31,32)(H,19,23,27)(H,20,24,28);;/q;2*+1/p-2
InChIKeyNTTSUUMRIKERKM-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclic di-UMP (Sodium Salt): Procurement-Grade Pyrimidine-Containing Cyclic Dinucleotide with Defined Negative Control Utility


Cyclic di-UMP (sodium salt), also designated c-di-UMP, c-UpUp, or 3'3'-Cyclic UMP-UMP (CAS No. 73120-97-5; molecular weight 656.3 g/mol for disodium salt), is a pyrimidine-containing cyclic dinucleotide (CDN) synthesized by bacterial cGAS/DncV-like nucleotidyltransferases (CD-NTases) such as LpCdnE02 from Legionella pneumophila [1][2]. Unlike the extensively characterized purine-based bacterial second messengers c-di-GMP and c-di-AMP, c-di-UMP belongs to the cyclic di-pyrimidine subclass and mediates anti-phage functions in bacteria rather than broad lifestyle regulation [3]. Commercially available c-di-UMP (sodium salt) is supplied as a water-soluble crystalline solid with purity specifications ranging from ≥95% to 98% depending on the vendor, and is recommended for storage at -20°C .

Why Cyclic di-UMP (Sodium Salt) Cannot Be Replaced by Purine-Containing Cyclic Dinucleotides in Controlled Experiments


Cyclic dinucleotides (CDNs) are not functionally interchangeable despite superficial structural similarities. c-di-UMP contains two uracil bases (pyrimidine) linked via 3'3'-phosphodiester bonds, whereas the more common bacterial CDNs—c-di-GMP, c-di-AMP, and cGAMP—are built upon purine nucleobases (guanine and adenine) with distinct linkage configurations [1]. This nucleobase composition fundamentally alters receptor recognition: bacterial STING homologues exhibit specificity for c-di-GMP with weak or no binding to c-di-AMP or c-di-UMP [2]. Mammalian cGAS binds c-di-UMP with reduced affinity relative to 2'3'-cGAMP or 3'3'-cGAMP [3][4]. Consequently, substituting c-di-UMP with a purine-based analog in experiments evaluating STING-dependent signaling, cGAS activation, or CD-NTase enzymatic specificity introduces confounding variables that invalidate controlled comparisons. The compound's defined role as a negative control for c-di-GMP signaling further underscores the necessity of using authentic c-di-UMP rather than alternative CDNs [5].

Cyclic di-UMP (Sodium Salt): Comparative Quantitative Evidence for Scientific Selection


Functional Discrimination: c-di-UMP as Non-STING-Activating Control Versus c-di-AMP and c-di-GMP Agonists

In a dendritic cell (DC) activation assay, mixing PEG-Q11R9 with cyclic-di-UMP (c-di-UMP) as a non-STING activating control failed to promote the same level of DC activation—measured via CD80 and CD86 mean fluorescence intensity—as observed with either cyclic-di-AMP (c-di-AMP) or cyclic-di-GMP (c-di-GMP) under identical conditions [1]. This functional discrimination confirms c-di-UMP's defined utility as a negative control in STING pathway studies.

STING signaling Dendritic cell activation Innate immunity Negative control

Enzymatic Synthesis Specificity: CdnE Preferentially Produces c-di-UMP from UTP Substrate

Bacterial cGAS/DncV-like nucleotidyltransferases in clade E (CdnE), such as LpCdnE02 from L. pneumophila, exhibit pyrimidine-specific synthesis activity. Mass spectrometry confirmed that c-di-UMP is the major product synthesized by LpCdnE02, with cCMP–UMP detected only as a minor product [1]. Structural analysis reveals that a conserved (R/Q)xW motif controls pyrimidine specificity of the donor nucleotide, and preferential binding of uracil over cytosine bases explains product specificity toward cyclic di-UMP (cUU) rather than cytosine-containing CDNs [2]. Mutation of Trp or Arg from the (R/Q)xW motif to Ala rewires enzyme specificity to purine nucleotides, producing mixed purine-pyrimidine CDNs [2].

CD-NTase Enzymatic synthesis Nucleotide specificity Cyclic di-pyrimidine

cGAS Binding Affinity: Reduced Binding of c-di-UMP Relative to cGAMP Isomers

Cyclic di-UMP binds to mammalian cyclic GMP-AMP synthase (cGAS), in either the apo or dsDNA-bound forms, with reduced affinity compared to the canonical cGAS product 2'3'-cGAMP or the bacterial-derived isomer 3'3'-cGAMP [1][2]. This binding difference positions c-di-UMP as a lower-affinity comparator for cGAS ligand studies.

cGAS Protein-nucleotide interaction Binding affinity Cyclic dinucleotide

Vendor Purity Specifications: c-di-UMP Sodium Salt at 98% Purity by HPLC

Commercially available Cyclic di-UMP (sodium salt) is supplied with documented purity specifications enabling reproducible experimental outcomes. Biorbyt specifies purity at 98.00% . Other vendors report ≥95% purity . This high chemical purity reduces confounding effects from degradation products or synthesis intermediates in sensitive biochemical and cell-based assays.

Analytical chemistry Purity specification Quality control Procurement

Bacterial STING Specificity: c-di-GMP Binding Conserved; c-di-UMP Shows No Detectable Interaction

Electrophoretic mobility shift assay (EMSA) analysis of diverse bacterial STING homologues broadly demonstrates no interaction with 3'3'-c-UMP–AMP, the second messenger synthesized by E. coli CdnE, and further confirms the specificity of c-di-GMP signaling in bacterial STING-containing CBASS operons [1]. Additionally, bacterial STING receptors specifically recognize c-di-GMP and have a weak ability to bind 3'3'-cGAMP, with no interaction observed with c-di-AMP or 2'3'-cGAMP [1]. This establishes a clear hierarchy of ligand recognition wherein pyrimidine-containing CDNs, including c-di-UMP, are not recognized by bacterial STING proteins.

Bacterial immunity CBASS STING receptor Ligand specificity

Cyclic di-UMP (Sodium Salt): Validated Research Applications Based on Differential Evidence


Negative Control for STING-Dependent Dendritic Cell Activation Assays

As demonstrated in direct comparative experiments, c-di-UMP does not promote STING-dependent DC activation when co-administered with PEG-Q11R9, whereas c-di-AMP and c-di-GMP produce significant upregulation of CD80 and CD86 costimulatory markers [1]. Researchers evaluating STING agonist candidates or delivery formulations should procure c-di-UMP as the appropriate non-activating control to establish baseline responses and validate that observed effects are STING-pathway-dependent. The use of STING agonists (c-di-AMP, c-di-GMP) as controls would confound this experimental design.

Analytical Reference Standard for CdnE/CD-NTase Enzymatic Activity Assays

CdnE enzymes from clade E CD-NTases preferentially synthesize c-di-UMP as the major product, with cCMP–UMP detected only as a minor product [2]. For laboratories characterizing bacterial CD-NTase activity, screening for enzyme inhibitors, or developing LC-MS/MS detection methods for cyclic di-pyrimidines, authentic c-di-UMP (sodium salt) serves as the essential reference standard for product identification and quantification. Purine-based CDNs (c-di-GMP, c-di-AMP, cGAMP) are not appropriate analytical standards for this enzyme class due to distinct chromatographic retention times and mass spectral properties.

cGAS Ligand Discrimination and Binding Specificity Studies

c-di-UMP binds to mammalian cGAS with reduced affinity relative to 2'3'-cGAMP and 3'3'-cGAMP, providing a structurally distinct, lower-affinity pyrimidine-based comparator for defining the nucleobase selectivity profile of the cGAS binding pocket [3][4]. This application is particularly relevant for structure-activity relationship (SAR) studies of cGAS inhibitors, where understanding how nucleobase composition affects ligand recognition informs rational drug design. c-di-UMP's pyrimidine composition contrasts with the purine-based structure of endogenous cGAMP, enabling mechanistic dissection of base-specific recognition determinants.

Bacterial STING/CBASS Ligand Specificity Control Experiments

Bacterial STING homologues from diverse species demonstrate no detectable interaction with pyrimidine-containing CDNs, including c-di-UMP and 3'3'-c-UMP–AMP, while robustly binding c-di-GMP [5]. In EMSA or other protein-ligand binding assays examining bacterial STING receptor specificity, c-di-UMP provides an essential negative control to validate that observed binding signals reflect specific purine-CDN recognition rather than non-specific nucleotide interactions. This application is critical for CBASS (cyclic oligonucleotide-based antiphage signaling system) research in bacterial immunity.

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